molecular formula C13H18N2O2 B152389 (r)-Benzyl piperidin-3-ylcarbamate CAS No. 478646-32-1

(r)-Benzyl piperidin-3-ylcarbamate

Cat. No.: B152389
CAS No.: 478646-32-1
M. Wt: 234.29 g/mol
InChI Key: GEHZGURGZRSODK-GFCCVEGCSA-N
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Description

®-Benzyl piperidin-3-ylcarbamate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a benzyl group and a carbamate group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Scientific Research Applications

®-Benzyl piperidin-3-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .

Mode of Action

®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .

Pharmacokinetics

It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Action Environment

Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

“®-Benzyl piperidin-3-ylcarbamate” is a versatile building block for medicinal chemistry that has found widespread use in the synthesis of various bioactive compounds . Its future directions may include its use in the development of new pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl piperidin-3-ylcarbamate typically involves the following steps:

Industrial Production Methods

The industrial production of ®-Benzyl piperidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl piperidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl piperidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts distinct hydrophobic characteristics and enhances its binding affinity to certain biological targets. This makes it a valuable compound in the design of enzyme inhibitors and receptor ligands.

Properties

IUPAC Name

benzyl N-[(3R)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZGURGZRSODK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363798
Record name Benzyl (3R)-piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478646-32-1
Record name Benzyl (3R)-piperidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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